

## YX-2-107: A Selective CDK6 Degrader for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated therapeutic target in various malignancies. While traditional small-molecule inhibitors have shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively being pursued. **YX-2-107** is a potent and selective Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of CDK6. This technical guide provides a comprehensive overview of **YX-2-107**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.

### **Introduction to YX-2-107**

YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of CDK6. As a PROTAC, it consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, YX-2-107 offers a novel therapeutic modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.[1] This approach has shown promise in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is a known dependency.[4][5][6]



#### Chemical Properties of YX-2-107[2][7][8]

| Property          | Value                                                                                                                                                                                                                           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 2417408-46-7                                                                                                                                                                                                                    |
| Molecular Formula | C45H51N11O9                                                                                                                                                                                                                     |
| Molecular Weight  | 889.97 g/mol                                                                                                                                                                                                                    |
| IUPAC Name        | N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |

## **Mechanism of Action**

**YX-2-107** functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of CDK6, leading to its polyubiquitination. The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of **YX-2-107** to induce the degradation of multiple CDK6 proteins.





Figure 1: Mechanism of Action of YX-2-107

Click to download full resolution via product page

Figure 1: Mechanism of Action of YX-2-107

# Preclinical Data In Vitro Activity



**YX-2-107** has demonstrated potent and selective degradation of CDK6 in various cancer cell lines, particularly in Ph+ ALL models.

Table 1: In Vitro Activity of YX-2-107

| Parameter                           | Cell Line(s)   | Value                          | Reference(s) |
|-------------------------------------|----------------|--------------------------------|--------------|
| CDK6 Degradation<br>IC50            | -              | 4.4 nM                         | [5][6]       |
| CDK6 Degradation<br>Constant (DC50) | BV173          | ~4 nM                          | [3][8]       |
| CDK4 Degradation                    | BV173          | Not observed                   | [3]          |
| Effect on S Phase                   | BV173, SUP-B15 | Inhibition at 2000 nM (48h)    | [5][6]       |
| RB Phosphorylation                  | BV173, SUP-B15 | Inhibition at 2000 nM (72h)    | [5][6]       |
| FOXM1 Expression                    | BV173, SUP-B15 | Inhibition at 2000 nM<br>(72h) | [5][6]       |

## **In Vivo Activity**

In vivo studies in mouse models of Ph+ ALL have shown that **YX-2-107** is bioavailable and pharmacologically active, leading to tumor growth suppression.

Table 2: In Vivo Activity of YX-2-107



| Animal Model                          | Dosage and<br>Administration         | Key Findings                                                                                                                               | Reference(s) |
|---------------------------------------|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| NRG-SGM3 mice<br>(Ph+ ALL xenografts) | 150 mg/kg, i.p., daily<br>for 3 days | Suppressed percentage of primary Ph+ ALL S-phase cells, inhibited phospho-RB and FOXM1 expression, and induced selective CDK6 degradation. | [5]          |
| C57BL/6j mice                         | 10 mg/kg, i.p., single<br>dose       | Maximum plasma<br>concentration of 741<br>nM, cleared from<br>plasma after 4 hours.                                                        | [5][6]       |

## **Experimental Protocols**

The following protocols are based on published literature and provide a framework for the investigation of **YX-2-107**. Researchers should optimize these protocols for their specific experimental conditions.

## Synthesis of YX-2-107

The detailed synthesis of **YX-2-107**, a palbociclib-based PROTAC that recruits the CRBN E3 ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in Blood 2020.[4] The general strategy involves the coupling of a palbociclib derivative with a CRBN ligand via a suitable linker.





Click to download full resolution via product page

Figure 2: General Synthesis Strategy for YX-2-107

## **Western Blot Analysis for CDK6 Degradation**

This protocol is for assessing the degradation of CDK6 in cell lines such as BV173 and SUP-B15 following treatment with YX-2-107.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- · Primary antibodies:
  - Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)



- Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)
- Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be optimized, e.g., 1:1000)
- Rabbit anti-FOXM1 (specific catalog number and dilution to be optimized, e.g., 1:1000)
- Mouse or Rabbit anti-GAPDH or β-actin (loading control, specific catalog number and dilution to be optimized, e.g., 1:5000)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.g., 4, 24, 48, 72 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.



- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

## **Cell Cycle Analysis by Flow Cytometry**

This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with YX-2-107 using propidium iodide (PI) staining.[9][10][11][12][13][14]

#### Materials:

- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

#### Procedure:

- Cell Treatment: Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) for 48 hours.
- Cell Harvesting: Harvest approximately 1x10^6 cells per sample.
- Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (e.g., 100 μg/mL) and PI (e.g., 50 μg/mL).



- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the in vivo efficacy of **YX-2-107** in a Ph+ ALL xenograft model using NRG-SGM3 mice.[4][15][16][17][18][19]

#### Materials:

- NRG-SGM3 mice (immunodeficient)
- Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)
- YX-2-107
- Vehicle control (e.g., appropriate solvent for YX-2-107)
- Calipers for tumor measurement

#### Procedure:

- Cell Implantation: Inject approximately 2 x 10<sup>6</sup> Ph+ ALL cells intravenously into 7- to 9week-old NRG-SGM3 mice.
- Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
- Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells in the peripheral blood), randomize the mice into treatment and control groups. Administer YX-2-107 (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).







- Efficacy Assessment: Monitor the leukemia burden in the peripheral blood throughout the study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis of leukemic infiltration, cell cycle status, and protein expression by western blot as described above.
- Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the treatment.





Figure 3: In Vivo Xenograft Study Workflow

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. CDK6 Polyclonal Antibody (PA5-27978) [thermofisher.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medkoo.com [medkoo.com]
- 8. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 024099 NRG-SGM3 Strain Details [jax.org]
- 17. The Molecular Subtype of Adult Acute Lymphoblastic Leukemia Samples Determines the Engraftment Site and Proliferation Kinetics in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]



- 18. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]
- 19. Improving pain management for murine orthotopic xenograft models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YX-2-107: A Selective CDK6 Degrader for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#yx-2-107-as-a-selective-cdk6-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com